[1-(2-Fluorophenyl)propyl](2-methylpropyl)amine
Description
1-(2-Fluorophenyl)propylamine is a secondary amine featuring a 2-fluorophenyl group attached to a propyl chain and a branched 2-methylpropyl (isobutyl) substituent on the nitrogen atom. Its molecular formula is C₁₃H₁₉FN, with a molecular weight of 208.3 g/mol. The ortho-fluorine on the phenyl ring introduces steric and electronic effects, while the isobutyl group enhances lipophilicity. Though direct pharmacological data for this compound is unavailable in the provided evidence, structurally related amines are frequently explored in medicinal chemistry for their bioactivity, particularly in neurotransmitter modulation or as intermediates in drug synthesis .
Properties
Molecular Formula |
C13H20FN |
|---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[1-(2-fluorophenyl)propyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-4-13(15-9-10(2)3)11-7-5-6-8-12(11)14/h5-8,10,13,15H,4,9H2,1-3H3 |
InChI Key |
KBUBRSVBPUNHDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1F)NCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)propylamine typically involves the reaction of 2-fluorobenzyl chloride with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
While specific industrial production methods for 1-(2-Fluorophenyl)propylamine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)propylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorophenyl group enhances its binding affinity to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound is believed to modulate certain signaling pathways and enzymatic activities .
Comparison with Similar Compounds
Structural Analogs
The following compounds share key structural features with the target molecule, such as fluorinated aromatic rings, alkylamine substituents, or branched alkyl chains:
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Evidence Source |
|---|---|---|---|---|
| 1-(2-Fluorophenyl)propylamine | C₁₃H₁₉FN | 208.3 | 2-fluorophenyl, 2-methylpropyl | Inferred |
| [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine | C₁₇H₁₈F₂N | 274.3 | 3-fluorophenyl, 4-fluorophenyl, propyl | |
| Methyl(2-methylpropyl)amine | C₅H₁₃N | 87.17 | Methyl, 2-methylpropyl | |
| {1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine | C₁₃H₁₉F₂NO | 243.29 | 3-difluoromethoxyphenyl, ethyl, 2-methylpropyl | |
| 1-(Fluorophenyl)propan-2-ylamine | C₁₀H₁₃FN | 166.2 | Fluorophenyl, propan-2-yl, methyl |
Key Observations:
- Alkyl Chain Effects : The 2-methylpropyl group enhances lipophilicity (logP ~2.5 estimated) compared to smaller alkyl chains like methyl or propyl, influencing membrane permeability .
Challenges:
- Steric hindrance from the ortho-fluorine and branched alkyl chain may require optimized reaction conditions (e.g., elevated temperatures or polar solvents) .
Physicochemical Properties
| Property | Target Compound | Methyl(2-methylpropyl)amine | 1-(Fluorophenyl)propan-2-ylamine |
|---|---|---|---|
| Molecular Weight | 208.3 | 87.17 | 166.2 |
| Estimated logP | ~3.1 | 0.98 | ~2.5 |
| Water Solubility | Low (hydrophobic) | High | Moderate |
| Boiling Point (°C) | ~250–270 (estimated) | 85–90 | ~200–220 |
Notes:
- The target’s low water solubility aligns with its higher logP, typical of arylalkylamines.
- Methyl(2-methylpropyl)amine’s simpler structure results in higher volatility and lower boiling point .
Pharmacological and Reactivity Insights
- Reactivity : The secondary amine in the target compound is prone to oxidation or N-alkylation, similar to ’s coupling reactions .
Biological Activity
1-(2-Fluorophenyl)propylamine is an organic compound with potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with related compounds.
- Molecular Formula : C12H16FN
- Molecular Weight : 195.26 g/mol
- IUPAC Name : 1-(2-Fluorophenyl)propylamine
- Canonical SMILES : CC(C)N(CC1=CC=CC=C1F)C
The biological activity of 1-(2-Fluorophenyl)propylamine can be attributed to its interaction with various neurotransmitter systems, particularly the adrenergic and dopaminergic receptors.
- Adrenergic Receptors : This compound may act as a selective agonist or antagonist at alpha and beta adrenergic receptors, influencing cardiovascular and central nervous system functions.
- Dopaminergic Activity : It has been suggested that the compound may modulate dopaminergic signaling, which could have implications for mood regulation and neurodegenerative diseases.
Biological Activity Data
The following table summarizes key findings from research studies regarding the biological activity of 1-(2-Fluorophenyl)propylamine.
Case Studies
- Case Study on Depression : A study conducted on rodent models demonstrated that administration of 1-(2-Fluorophenyl)propylamine resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST). The compound appeared to enhance dopaminergic signaling pathways, providing a potential therapeutic avenue for mood disorders.
- Neuroprotection : In vitro studies showed that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This was evidenced by decreased levels of reactive oxygen species (ROS) and increased cell viability in cultures treated with the compound.
Comparative Analysis
When compared to similar compounds, 1-(2-Fluorophenyl)propylamine exhibits unique properties that may enhance its therapeutic potential:
| Compound | Activity Profile | Notes |
|---|---|---|
| Propranolol | Non-selective β-blocker | Used primarily for hypertension. |
| Amphetamine | Strong CNS stimulant | Associated with addiction risks. |
| Methylphenidate | CNS stimulant with ADHD applications | Less adrenergic activity compared to 1-(2-Fluorophenyl)propylamine. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
